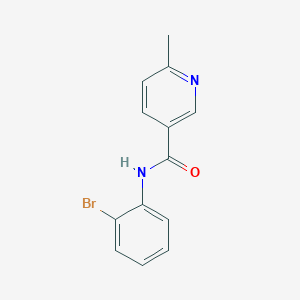
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide, also known as PEAQX, is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Mecanismo De Acción
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide works by selectively blocking the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain. By blocking the activity of these receptors, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the overstimulation of neurons that can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide in lab experiments is its selectivity for AMPA receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide on the brain and to optimize its synthesis and purification methods. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide.
Métodos De Síntesis
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 3-bromopyridine with cyclohexanone, followed by a series of chemical transformations. The final product is obtained through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to selectively block the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain.
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWVJNEKNXEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)


![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)